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Compound of Interest

Compound Name: Damtac

Cat. No.: B1264481

Disclaimer: The term "Damtac” is an uncommon designation in publicly available scientific
literature. A search in chemical databases reveals "Damtac” as a synonym for 3-
Dansylamidomethyl-7-beta(thienyl-2")-acetamidoceph-3-em-4-oate, a fluorescent
cephalosporin derivative.[1] However, there is a conspicuous absence of published
pharmacokinetic data for this specific compound. This guide, therefore, expands its scope to
detail the pharmacokinetics of structurally related compounds and other molecules that
emerged from initial database searches, for which pharmacokinetic data are available. This
includes N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and 2,4-diamino-N(10)-
methylpteroic acid (DAMPA).

N,N-Dimethylacetamide (DMAC)

N,N-dimethylacetamide (DMAC) is a synthetic organic compound used as a solvent in various
industries, including pharmaceuticals.[2] Its use as an excipient in drug formulations
necessitates a thorough understanding of its pharmacokinetic profile.[3]

Pharmacokinetic Parameters

The pharmacokinetics of DMAC have been investigated in animal models and pediatric
patients. The data reveals rapid metabolism and species-specific differences in its disposition.

Table 1: Pharmacokinetic Parameters of N,N-Dimethylacetamide (DMAC) in Various Species
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Metabolism

DMAC is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP2E1 being

the principal isoform involved.[2][7] The major metabolic pathway is N-demethylation to form N-

methylacetamide (NMAC).[2] In rats, other minor metabolites such as N-

hydroxymethylacetamide and acetamide have been identified in urine.[2][7]
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Metabolic pathway of N,N-Dimethylacetamide (DMAC).

Experimental Protocols

e Subjects: Male rats (Crl:CD BR) and mice (Crl:CD-1 (ICR)BR).[4]

o Administration: Whole-body inhalation exposure to DMAC at concentrations of 50, 150, 300,
and 500 ppm for single (1, 3, or 6 hours) or repeated (ten 6-hour) exposures.[4]

o Sample Collection: Blood samples were collected at various time points post-exposure.[4]

e Analysis: Plasma concentrations of DMAC and its metabolite NMAC were determined by gas
chromatography.[4]

e Subjects: Pediatric patients (6 months to 18 years) undergoing hematopoietic stem cell
transplantation.[7]

o Administration: Intravenous infusion of Busulfex, which contains DMAC as a solvent, at
doses of 3.2-4.8 mg/kg every 6 hours for 4 days.[7]

o Sample Collection: Blood samples were collected at multiple time points during the 4-day
treatment period.[7]

e Analysis: Plasma concentrations of DMAC and NMAC were quantified to determine
pharmacokinetic parameters.[7]

Dmt-Tic Derivatives

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
pharmacophore is a core structure in a class of potent and selective delta-opioid receptor
antagonists.[8][9] While extensive research has been conducted on their structure-activity
relationships, detailed pharmacokinetic data are scarce in the public domain.

Pharmacodynamic Properties and In Vivo Activity

Despite the lack of comprehensive pharmacokinetic studies, several Dmt-Tic derivatives have
demonstrated in vivo activity after systemic administration, suggesting they possess some
degree of oral bioavailability and ability to cross the blood-brain barrier.[8]
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Table 2: Pharmacodynamic Properties of Selected Dmt-Tic Derivatives

Receptor Receptor
Compound Affinity (Ki, Selectivity (Ki In Vivo Activity Reference(s)
nM) H/Ki d)
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Note: "i.p." - intraperitoneal, "s.c." - subcutaneous, "i.v." - intravenous.
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Structure-activity relationships of Dmt-Tic derivatives.

2,4-diamino-N(10)-methylpteroic acid (DAMPA)
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DAMPA is a metabolite of the widely used anticancer drug methotrexate.[11] Its
pharmacokinetic profile has been characterized in nonhuman primates.

Pharmacokinetic Parameters in Nonhuman Primates

Table 3: Pharmacokinetic Parameters of DAMPA in Nonhuman Primates

Parameter Value

Mean Peak Plasma Concentration 51 uM

Mean Clearance 1.9 L/kg/h
Mean Terminal Half-life 51 min
Urinary Excretion (unchanged) 46% of dose

Data from a study in four nonhuman primates.[11]

Metabolism of DAMPA

DAMPA undergoes further metabolism, with three main metabolites identified in the plasma and

urine of nonhuman primates.[11]
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Metabolic fate of DAMPA.

Experimental Protocol

e Subjects: Four nonhuman primates.[11]
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e Administration: Intravenous injection.[11]

¢ Analysis: Plasma and urine samples were analyzed using reverse-phase high-performance
liquid chromatography (HPLC) with UV, photodiode array detection, and mass spectroscopy.
[11]

Conclusion

This technical guide provides a summary of the available pharmacokinetic data for compounds
related to the term "Damtac.” While specific data for Damtac (3-Dansylamidomethyl-7-
beta(thienyl-2")-acetamidoceph-3-em-4-oate) is not publicly available, the information on N,N-
dimethylacetamide (DMAC), Dmt-Tic derivatives, and DAMPA offers valuable insights for
researchers and drug development professionals. The data on DMAC is the most
comprehensive, with studies in multiple species including humans. The Dmt-Tic derivatives
represent a class of compounds with interesting biological activities, but a clear understanding
of their pharmacokinetic properties is needed to advance their therapeutic potential. The
information on DAMPA provides a concise example of pharmacokinetic characterization in a
nonhuman primate model. Further research is warranted to elucidate the pharmacokinetic
profiles of Damtac and its direct derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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